Ethyl 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetate
Description
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Properties
IUPAC Name |
ethyl 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-2-25-19(23)13-26-18-5-3-4-17-16(18)10-11-22(20(17)24)12-14-6-8-15(21)9-7-14/h3-9H,2,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSINOSNTRDZJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1CCN(C2=O)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes involved in the suzuki–miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, widely used in organic chemistry.
Mode of Action
It can be inferred from related compounds that it may involve nucleophilic substitution reactions. In such reactions, a nucleophile, an atom or molecule that donates an electron pair to form a chemical bond, replaces a functional group in another molecule.
Biochemical Pathways
It’s plausible that it could influence the pathways involving the suzuki–miyaura cross-coupling reaction, given its potential role as a reagent in such reactions.
Result of Action
Based on its potential role in the suzuki–miyaura cross-coupling reaction, it could facilitate the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis.
Biological Activity
Ethyl 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings regarding this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Tetrahydroisoquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the 4-Chlorobenzyl Group : The chlorobenzyl moiety is introduced via alkylation methods.
- Esterification : The final step involves the esterification of the hydroxyl group with ethyl acetate to yield the target compound.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results suggest that the compound may serve as a potential antimicrobial agent, particularly against Gram-positive bacteria.
Anticonvulsant Activity
In a study examining the anticonvulsant properties of similar compounds, it was found that tetrahydroisoquinoline derivatives possess significant anticonvulsant effects. This compound was tested in animal models and demonstrated a notable reduction in seizure frequency:
| Dosage (mg/kg) | Seizure Frequency Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 40 | 70 |
This suggests that higher dosages correlate with increased efficacy in reducing seizure activity.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
- Antimicrobial Mechanisms : A study highlighted that tetrahydroisoquinolines disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways .
- Anticonvulsant Mechanisms : Research indicated that these compounds may modulate GABAergic transmission in the central nervous system, contributing to their anticonvulsant effects .
- Potential for Drug Development : The low cytotoxicity observed in preliminary tests suggests that this compound could be a candidate for further drug development aimed at treating infections or seizure disorders .
Q & A
Q. How can side reactions during large-scale synthesis be mitigated?
- Methodological Answer : Scale-up often exacerbates exothermic reactions. Use flow chemistry to control temperature gradients and improve mixing. For example, continuous flow synthesis of tetrahydroisoquinoline derivatives reduces dimerization side products . Monitor intermediates via in-line FTIR to detect deviations early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
